molecular formula C15H21N3O4S B5302517 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B5302517
M. Wt: 339.4 g/mol
InChI Key: FMCIDYWGCAHUPE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from phosphorylating downstream signaling molecules and inhibiting cell proliferation and survival. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. It has also been reported to sensitize cancer cells to radiation therapy and chemotherapy, thereby enhancing their effectiveness.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide is a valuable tool compound for studying the role of EGFR in cancer biology and developing new cancer therapies. Its high selectivity and potency make it an ideal candidate for use in preclinical studies. However, its limitations include poor solubility in water and low bioavailability, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide. These include:
1. Developing new analogs with improved pharmacokinetic properties for use in clinical trials.
2. Investigating the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studying the effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide on the immune system and its potential use in immunotherapy.
4. Exploring the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other targeted therapies or immunotherapies for the treatment of cancer.
5. Investigating the role of EGFR in cancer stem cells and developing new therapies targeting this population of cells.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzylamine with ethyl acrylate, followed by cyclization and sulfonation. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been widely used as a tool compound in scientific research to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer, both in vitro and in vivo.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-18-11-13(10-16-18)23(19,20)17-8-7-12-5-6-14(21-2)15(9-12)22-3/h5-6,9-11,17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCIDYWGCAHUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

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